Monobenzyl Miglustat
Description
Properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1 |
InChI Key |
RLOTVLURSAVYFH-BACDZXNISA-N |
Isomeric SMILES |
CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key starting material is 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (compound V), which is synthesized via established methods described in Organic Process Research and Development (2008, 12, 414-423). This compound serves as the protected sugar scaffold for subsequent functionalization.
Reductive Amination
The reductive amination step introduces the N-butyl group to the iminosugar core:
- Procedure:
To a methanolic solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (compound V), n-butyraldehyde and sodium cyanoborohydride are added under stirring at 25–30 °C. - Reaction:
The aldehyde reacts with the amine to form an imine intermediate, which is selectively reduced by sodium cyanoborohydride to the secondary amine, yielding 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (compound VI). - Quenching and Isolation:
The reaction is quenched with 10% HCl in methanol, cooled to 0–5 °C, and the precipitated solids are filtered. The solid is washed and dried. - Yield and Purity:
Yields are typically around 94%, with HPLC purity >99.0%.
Catalytic Debenzylation (Hydrogenation)
This step removes benzyl protecting groups to expose the free hydroxyls:
- Catalyst and Conditions:
Compound VI is dissolved in methanol with 10% HCl and 10% Pd/C catalyst (wet). The mixture is stirred under hydrogen atmosphere at 25–30 °C until completion. - Role of Acid:
Hydrochloric acid enhances catalytic efficiency and facilitates formation of miglustat hydrochloride salt (compound III). - Isolation:
After reaction completion, the mixture is filtered to remove catalyst, solvent evaporated, and ethyl acetate added to precipitate the product. - Yield and Purity:
The isolated miglustat hydrochloride is obtained in near quantitative yield (100%) with purity >99.5% by HPLC.
Conversion to Free Base (Monobenzyl Miglustat)
- Procedure:
Miglustat hydrochloride (III) is dissolved in methanol, and an organic base such as 1,8-diazabicycloundec-7-ene (DBU) is added. The mixture is stirred at mild temperature for about 2 hours. - Isolation:
Methanol is removed under reduced pressure, and dichloromethane is added to precipitate crystalline this compound (compound I). - Purity and Yield:
The product is obtained with >99.5% purity and approximately 75% yield. The melting point is around 128 °C, indicating high crystallinity and purity.
Process Summary Table
Analytical and Characterization Data
- High-Performance Liquid Chromatography (HPLC):
Used to confirm chemical purity (>99.5%) and to quantify diastereomeric impurities such as the 5R isomer (<0.05%). - Differential Scanning Calorimetry (DSC):
The crystalline this compound shows a melting point of 128 °C with an endothermic peak at 133 °C, indicating high purity and crystallinity. - Fourier-Transform Infrared Spectroscopy (FTIR):
Characteristic absorption bands confirm the presence of functional groups and successful debenzylation.
Key Research Findings and Advantages of the Method
- The use of hydrochloride salts in both reductive amination and debenzylation steps improves reaction efficiency and product isolation.
- The debenzylation under hydrogenation conditions with acid addition significantly enhances catalyst activity, reducing reaction times and increasing yield.
- The process avoids the need for column chromatography or ion exchange purification, making it commercially viable and scalable.
- The final product exhibits superior purity, with minimal stereoisomeric impurities and a well-defined crystalline form, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Monobenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The iminosugar core can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Azido or thiol derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
-
Gaucher Disease Treatment
- Mechanism : Monobenzyl Miglustat acts as a substrate reduction therapy (SRT) for Gaucher disease by decreasing glucosylceramide synthesis.
- Clinical Findings : Studies have shown that patients treated with this compound exhibit significant reductions in liver and spleen volumes. In a long-term study involving 28 patients, liver size decreased by 12% and spleen size by 19% after 12 months of treatment .
Parameter Baseline Value Value After 12 Months Change (%) Liver Size - Reduced by 12% - Spleen Size - Reduced by 19% - Hemoglobin Levels <115 g/L Increased by >5 g/L in 5 patients - - Combined Therapy with Enzyme Replacement
-
Niemann-Pick Disease
- Neuroprotective Effects : The compound has shown promise in addressing neurological symptoms associated with Niemann-Pick disease type C, a progressive neurodegenerative disorder characterized by glycosphingolipid accumulation . Its ability to reduce neurotoxic accumulation makes it a candidate for further research.
Stability and Formulation Studies
Research into the stability of this compound has indicated that it maintains its efficacy when formulated in appropriate suspending vehicles. A study evaluating its stability revealed no significant degradation over a specified period, underscoring its potential for clinical use .
Mechanism of Action
Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.
Comparison with Similar Compounds
Pharmacological and Structural Comparison
Table 1: Key Pharmacological Properties
| Compound | Target/Mechanism | IC50 (μM) | Selectivity Index (SI) | Key Applications |
|---|---|---|---|---|
| Monobenzyl Miglustat* | GCS inhibition | ~5–50 | N/A | MLIV, GD, NP-C |
| Eliglustat | GCS inhibition | 0.024 | >1000 | GD (first-line SRT) |
| Monobenzyl antiplasmodial agents (e.g., compound 2) | Plasmodium falciparum DHODH inhibition | 0.019–0.51 | 77.9–9207 | Antimalarial therapy |
| Tenofovir Monobenzyl Ester Prodrugs | HBV polymerase inhibition | 0.02–0.1 | >500 | Hepatitis B treatment |
*Assumed properties based on miglustat data; benzylation may alter pharmacokinetics .
- Eliglustat vs. Miglustat: Eliglustat, a second-generation SRT, exhibits 200-fold higher potency (IC50 = 0.024 μM vs. Eliglustat maintains hematological stability in GD patients, whereas miglustat shows variable efficacy and higher discontinuation rates due to adverse effects .
- Monobenzyl Antiplasmodial Agents: Benzyl-substituted compounds (e.g., compound 2 in ) demonstrate nanomolar antiplasmodial activity (IC50 = 0.019–0.51 μM) and exceptional selectivity (SI up to 9207), outperforming dibenzyl analogs in safety .
- Tenofovir Monobenzyl Ester Prodrugs: Structural benzylation enhances intrahepatic tenofovir delivery, achieving IC50 values of 0.02–0.1 μM against HBV with minimal cytotoxicity (SI >500). This contrasts with miglustat’s narrower therapeutic window .
Efficacy and Therapeutic Outcomes
Table 2: Clinical/Preclinical Outcomes
- Miglustat’s partial efficacy in MLIV and GD highlights its role as a "rescue" therapy for refractory cases, whereas eliglustat is preferred for GD due to its robustness .
Q & A
Q. What are the primary biochemical pathways targeted by Monobenzyl Miglustat, and what experimental methodologies are used to validate its activity?
this compound, a derivative of miglustat, primarily inhibits glycosphingolipid (GSL) synthesis by targeting glucosylceramide synthase. Researchers validate its activity using enzyme inhibition assays (e.g., fluorometric or radiometric methods) to measure substrate conversion rates . Mass spectrometry is critical for analyzing lipid profiles in preclinical models, as demonstrated in murine studies where miglustat partially restored wild-type GSL levels in MLIV disease models .
Q. How do researchers standardize dosage protocols for this compound in preclinical studies to ensure reproducibility?
Preclinical studies often use dose-response curves to determine optimal efficacy-toxicity balances. For example, in murine MLIV models, miglustat is administered orally at 300–600 mg/kg/day, with adjustments based on body weight and disease progression markers. Pharmacokinetic profiling (e.g., HPLC for plasma concentration monitoring) ensures consistent bioavailability .
Q. What in vitro models are most effective for preliminary screening of this compound’s therapeutic potential?
Fibroblast cell lines derived from NP-C (Niemann-Pick type C) patients are widely used to assess lipid accumulation via filipin staining. Neuronal cell cultures (e.g., SH-SY5Y) evaluate neuroprotective effects by quantifying reactive oxygen species (ROS) or autophagy markers using flow cytometry or immunofluorescence .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across different NP-C patient cohorts be methodologically resolved?
Discrepancies in clinical outcomes (e.g., age-dependent efficacy) require stratified meta-analyses of trial data, segmented by age at diagnosis (e.g., <6 vs. ≥6 years) . Longitudinal biomarker tracking (e.g., plasma oxysterols, lysosphingolipids) combined with Bayesian statistical models helps isolate variables influencing therapeutic response heterogeneity .
Q. What experimental designs address the challenge of distinguishing this compound’s direct effects from off-target interactions in complex systems?
Conditional knockout models (e.g., tissue-specific GSL synthase deletion) isolate pathway-specific effects. Chemical proteomics (e.g., affinity-based protein profiling) identifies off-target binding partners, while RNA-seq reveals transcriptomic changes unrelated to GSL synthesis .
Q. How should researchers reconcile in vitro potency metrics with in vivo efficacy in translational studies?
Pharmacodynamic-pharmacokinetic (PD-PK) modeling bridges this gap by correlating in vitro IC₅₀ values with tissue distribution data. For example, murine studies show that brain penetration rates (measured via LC-MS/MS ) must exceed 10% of plasma levels to achieve therapeutic GSL inhibition thresholds .
Q. What strategies mitigate confounding variables in long-term safety studies of this compound?
Adaptive trial designs allow protocol amendments (e.g., dose adjustments) based on interim safety analyses. Multivariate Cox regression identifies risk factors (e.g., baseline liver function) for adverse events like hepatotoxicity, while organoid models predict tissue-specific toxicity profiles .
Methodological Guidance for Data Analysis
Q. How are lipidomic datasets from this compound studies analyzed to ensure robustness?
Principal component analysis (PCA) reduces dimensionality in lipidomic data, highlighting clusters affected by treatment. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in large-scale comparisons of lipid species .
Q. What statistical frameworks are optimal for analyzing small-sample clinical trials common in rare disease research?
Exact permutation tests and Bayesian hierarchical models improve power in small cohorts. For example, non-parametric Wilcoxon signed-rank tests were used in NP-C trials to compare neurological symptom progression between treated and untreated groups .
Q. How can researchers validate computational predictions of this compound’s binding affinity?
Surface plasmon resonance (SPR) measures real-time binding kinetics to glucosylceramide synthase. Molecular dynamics simulations (e.g., GROMACS) refine docking predictions by modeling ligand-receptor conformational changes over microsecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
